butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
Brand Name: Vulcanchem
CAS No.: 638141-79-4
VCID: VC21384077
InChI: InChI=1S/C13H15NO4/c1-2-3-8-17-12(15)9-14-10-6-4-5-7-11(10)18-13(14)16/h4-7H,2-3,8-9H2,1H3
SMILES: CCCCOC(=O)CN1C2=CC=CC=C2OC1=O
Molecular Formula: C13H15NO4
Molecular Weight: 249.26g/mol

butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

CAS No.: 638141-79-4

Cat. No.: VC21384077

Molecular Formula: C13H15NO4

Molecular Weight: 249.26g/mol

* For research use only. Not for human or veterinary use.

butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate - 638141-79-4

Specification

CAS No. 638141-79-4
Molecular Formula C13H15NO4
Molecular Weight 249.26g/mol
IUPAC Name butyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate
Standard InChI InChI=1S/C13H15NO4/c1-2-3-8-17-12(15)9-14-10-6-4-5-7-11(10)18-13(14)16/h4-7H,2-3,8-9H2,1H3
Standard InChI Key GXWUGFIVOBIDRV-UHFFFAOYSA-N
SMILES CCCCOC(=O)CN1C2=CC=CC=C2OC1=O
Canonical SMILES CCCCOC(=O)CN1C2=CC=CC=C2OC1=O

Introduction

Chemical Identity and Structural Properties

Basic Identification

Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is identified in chemical databases with the PubChem Compound Identifier (CID) 2056743. This compound features a molecular formula of C13H15NO4 and a calculated molecular weight of 249.26 g/mol . The compound was initially added to the PubChem database in 2005 and has been recently updated as of April 5, 2025 .

Structural Characteristics

The structural framework of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate consists of a benzoxazolone core with an acetate group at the N-3 position that is esterified with a butyl chain. The benzoxazolone component comprises a benzene ring fused with an oxazolone ring, creating a bicyclic heterocyclic system . This arrangement contributes to the compound's specific chemical behavior and potential reactivity patterns.

Chemical Nomenclature

The compound is identified through several standardized naming conventions in chemistry:

Nomenclature TypeIdentifier
IUPAC Namebutyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate
InChIInChI=1S/C13H15NO4/c1-2-3-8-17-12(15)9-14-10-6-4-5-7-11(10)18-13(14)16/h4-7H,2-3,8-9H2,1H3
InChIKeyGXWUGFIVOBIDRV-UHFFFAOYSA-N
SMILESCCCCOC(=O)CN1C2=CC=CC=C2OC1=O

The compound is also registered with the Chemical Abstracts Service (CAS) number 638141-79-4, which serves as another unique identifier in chemical databases and literature .

Physical and Chemical Properties

Structural Conformation

The compound has been analyzed through computational methods to determine its three-dimensional structure. PubChem reports that there are multiple possible 3D conformers, with at least 10 conformations identified . These conformational variations arise from the rotational flexibility of the butyl chain and the acetate linker, which can adopt different spatial arrangements while maintaining the rigid benzoxazolone core.

Related Benzoxazolone Compounds

Parent Carboxylic Acid

The related compound (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (PubChem CID 737119), which can be considered the parent carboxylic acid of our target compound, has been more extensively studied . This compound has a molecular formula of C9H7NO3 and a molecular weight of 193.16 g/mol . It differs from the target compound by lacking the butyl ester group, instead having a free carboxylic acid functionality.

Amide Derivatives

Another related compound is 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)acetamide, which shares the benzoxazolone core but contains an amide linkage to a thiazole ring instead of the butyl ester . This compound has been cataloged with the following properties:

PropertyValue
Molecular Weight275.28 g/mol
Molecular FormulaC12H9N3O3S
LogP1.7703
LogD1.7698
LogSw-2.4442
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Polar Surface Area56.695 Ų

These related compounds demonstrate the versatility of the benzoxazolone scaffold in constructing various functional derivatives .

Synthetic Methodologies

Esterification Reactions

The synthesis of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate likely involves the esterification of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid with butanol or butyl halides under appropriate conditions . This reaction typically requires acidic catalysis or activation of the carboxylic acid through conversion to an acid chloride or other reactive intermediate.

Alkylation Approaches

Another potential synthetic route involves the direct N-alkylation of 2-oxo-1,3-benzoxazol with butyl haloacetates. This approach is consistent with methodologies described for the synthesis of other N-substituted benzoxazolones in pharmaceutical research .

Structural Comparisons with Analogues

Core Structure Variations

The benzoxazolone core is present in various biologically relevant compounds. Research on related structures indicates that modifications to this core, such as insertion of nitrogen atoms in the phenyl ring or substitution with functional groups, can significantly impact properties and biological activities .

Side Chain Modifications

The butyl ester side chain in butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate represents one of many possible modifications to the basic benzoxazolone structure. Other derivatives feature different ester groups, amides, or more complex functionalities .

Comparative Properties

The following table compares key properties of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate with its related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Group
Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetateC13H15NO4249.26Butyl ester
(2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acidC9H7NO3193.16Carboxylic acid
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(1,3-thiazol-2-yl)acetamideC12H9N3O3S275.28Thiazolyl amide

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